molecular formula C17H14N4O B7473789 N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide

N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B7473789
M. Wt: 290.32 g/mol
InChI Key: PGAQJSDFKKZXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPA belongs to the pyrazolo[3,4-b]pyridine family of compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways. For example, studies have shown that N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has also been found to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been found to have a range of biochemical and physiological effects. Studies have shown that N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide can reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has also been found to induce apoptosis in cancer cells, which could lead to the inhibition of tumor growth. In addition, N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been found to inhibit the replication of the hepatitis C virus, which could be useful in the development of anti-viral therapies.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is its high purity and high yield, which makes it a cost-effective compound for scientific research. N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has not yet been extensively studied in vivo, so its potential toxic effects in living organisms are not fully understood.

Future Directions

There are several future directions for the scientific research of N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide. One direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another direction is to explore its anti-cancer properties and its potential use in the development of cancer therapies. In addition, further research is needed to understand the mechanism of action of N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide and its potential toxic effects in living organisms. Overall, the future directions for the scientific research of N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide are promising, and it is likely that this compound will continue to be an important area of research in the future.

Synthesis Methods

The synthesis of N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide involves the reaction of 3-ethynylphenylhydrazine with 3,4-dimethylpyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide. The synthesis of N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been optimized to yield high purity and high yield, making it a cost-effective compound for scientific research.

Scientific Research Applications

N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has also been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells. In addition, N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been found to have anti-viral properties, with studies showing that it can inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-4-12-6-5-7-14(8-12)19-17(22)13-9-15-11(2)20-21(3)16(15)18-10-13/h1,5-10H,2-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAQJSDFKKZXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)NC3=CC=CC(=C3)C#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide

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